molecular formula C23H19N3O3S B3444448 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide

Cat. No. B3444448
M. Wt: 417.5 g/mol
InChI Key: QZWDJGFAHTURAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide, also known as BBAA, is a compound that has gained much attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide induces apoptosis and inhibits angiogenesis, leading to a reduction in tumor growth. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting the synthesis of bacterial proteins. In neuroprotection, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been found to protect neurons from oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has several advantages for use in lab experiments, including its high potency and specificity for certain targets. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide is also relatively easy to synthesize and purify, making it accessible for researchers. However, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide. One area of interest is the development of 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide-based cancer therapies, either alone or in combination with other drugs. Another potential application is the development of new antibiotics based on 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide's antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide and its potential applications in neuroprotection. Overall, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide shows great promise as a versatile compound with potential applications in various fields of scientific research.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been studied extensively for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide also exhibits antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, 2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-benzoyl-2-hydroxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c27-20-11-10-16(22(29)15-6-2-1-3-7-15)12-17(20)13-24-21(28)14-30-23-25-18-8-4-5-9-19(18)26-23/h1-12,27H,13-14H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWDJGFAHTURAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CNC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7112979

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide
Reactant of Route 3
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2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide
Reactant of Route 4
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide
Reactant of Route 5
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide
Reactant of Route 6
2-(1H-benzimidazol-2-ylthio)-N-(5-benzoyl-2-hydroxybenzyl)acetamide

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